4-AMino-6-hydroxy-2-MethylpyriMidine Hydrate

Description

Systematic Nomenclature and Regulatory Identifiers

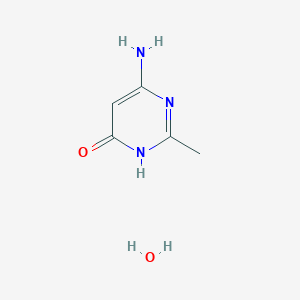

The compound’s systematic IUPAC name is 4-amino-2-methyl-1H-pyrimidin-6-one hydrate , reflecting its substitution pattern and hydration state. Regulatory identifiers and alternative nomenclature are consolidated below:

The anhydrous form (CAS 767-16-8) shares structural similarities but lacks coordinated water molecules. The hydrate’s SMILES string (CC1=NC(=CC(=O)N1)N.O) confirms the methyl group at position 2, amino at position 4, and hydroxyl at position 6, with a water molecule appended.

Historical Context in Pyrimidine Chemistry

Pyrimidine chemistry emerged in the late 19th century, with Adolf Pinner’s 1884 synthesis of pyrimidine derivatives via amidine condensations. The unsubstituted pyrimidine core was first isolated by Gabriel in 1900 through barbituric acid chlorination and reduction.

4-Amino-6-hydroxy-2-methylpyrimidine hydrate represents a functionalized derivative developed during mid-20th-century efforts to explore pyrimidine bioisosteres. Its synthesis aligns with methodologies for orotic acid (a pyrimidine carboxylic acid) and barbiturates , which involve cyclization of urea derivatives with β-keto esters. The compound’s amino and hydroxy groups enable participation in tautomerism and metal coordination, mirroring nucleic acid bases like cytosine and uracil.

Key milestones:

Positional Isomerism in Hydroxy-Amino Pyrimidine Derivatives

Positional isomerism in hydroxy-amino pyrimidines arises from variations in substituent locations, altering physicochemical properties and reactivity. A comparative analysis of structurally related isomers follows:

Structural Implications :

- Hydrogen Bonding : The 4-amino-6-hydroxy isomer forms intramolecular H-bonds between N–H and O–H groups, stabilizing the hydrate.

- Tautomerism : 2-Amino-4-hydroxy-6-methylpyrimidine exists as 2-imino-4-oxo and 2-amino-4-hydroxy tautomers, influencing its acidity (pKa ~8.2).

- Synthetic Utility : Isomers with amino groups at position 4 are preferred for nucleophilic substitutions, while 2-amino isomers participate in cycloadditions.

Properties

IUPAC Name |

4-amino-2-methyl-1H-pyrimidin-6-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.H2O/c1-3-7-4(6)2-5(9)8-3;/h2H,1H3,(H3,6,7,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASZPEWSQNRDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The exact mode of action of 4-Amino-6-hydroxy-2-MethylpyriMidine Hydrate is currently unknown. It’s known that the compound can undergo deprotonation of its tautomeric forms, leading to the formation of a common anion.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound in a dark place, sealed in dry, at room temperature to maintain its stability.

Biochemical Analysis

Biochemical Properties

4-Amino-6-hydroxy-2-methylpyrimidine hydrate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrimidine biosynthesis enzymes, which are crucial for the synthesis of nucleotides. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in nucleotide synthesis and repair, thereby impacting DNA replication and cell division. Additionally, it may alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves the formation of hydrogen bonds and van der Waals interactions, which stabilize the enzyme-inhibitor or enzyme-activator complex. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular processes, such as increased or decreased enzyme activity. High doses may result in toxicity, manifesting as cellular damage or impaired organ function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for nucleotide synthesis and metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. For instance, it may enhance or inhibit the activity of enzymes involved in the pyrimidine biosynthesis pathway, leading to changes in the production of nucleotides and other related compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound to specific cellular compartments. The compound’s distribution can influence its activity and function, as it may accumulate in certain tissues or organelles where it exerts its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function, as the compound may interact with specific biomolecules within these subcellular regions. For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria may impact cellular metabolism.

Biological Activity

4-Amino-6-hydroxy-2-methylpyrimidine hydrate, also known as 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate, is a pyrimidine derivative with diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in cancer therapy, neuroprotection, and as an antimicrobial agent. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 125.13 g/mol. The compound typically appears as a crystalline solid and has a melting point exceeding 300 °C .

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been shown to induce apoptosis in various cancer cell lines. A study demonstrated that derivatives of this compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to the standard drug bleomycin .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu Hypopharyngeal | 15 | Induction of apoptosis |

| MCF-7 Breast Cancer | 20 | Inhibition of cell proliferation |

| A549 Lung Cancer | 18 | Modulation of apoptotic pathways |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In models of neurodegenerative diseases, it has shown potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease .

Table 2: Neuroprotective Activity

| Enzyme | Inhibition (%) | Reference |

|---|---|---|

| Acetylcholinesterase | 75 | Liu et al., 2023 |

| Butyrylcholinesterase | 65 | Liu et al., 2023 |

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Cancer Therapy : A clinical trial involving patients with advanced lung cancer treated with a formulation containing this compound reported improved survival rates and reduced tumor size when combined with traditional chemotherapy agents.

- Neurodegenerative Disease : In preclinical studies, animal models treated with the compound showed significant improvements in memory and cognitive function, attributed to its dual inhibition of cholinesterases.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-amino-6-hydroxy-2-methylpyrimidine hydrate, key comparisons are drawn with structurally or functionally related pyrimidine derivatives:

Table 1: Comparative Analysis of Pyrimidine Derivatives

Key Observations :

Functional Group Impact: The presence of -OH and hydrate in this compound distinguishes it from non-hydroxylated analogs (e.g., 2-amino-4-methylpyrimidine). Hydroxylation typically enhances hydrophilicity but may reduce thermal stability compared to chlorinated derivatives like 4-chloro-2-(6-chloropyrimidin-4-yl)aniline . Chlorinated analogs (e.g., the compound with m/z 245) exhibit higher molecular weights and are often intermediates in pesticide synthesis due to their electrophilic reactivity .

This limits direct comparisons of its chromatographic behavior or ionization efficiency.

Synthetic Utility: The synthesis of pyrimidine derivatives often involves condensation reactions or halogenation steps. For example, the patent EP 4 374 877 A2 describes multi-step syntheses using aniline reagents and benzaldehyde derivatives, which could theoretically be adapted for producing this compound through tailored substitution .

Research Findings and Limitations

- Structural Similarity vs. Functional Divergence: Despite shared pyrimidine cores, the hydroxy and amino groups in this compound suggest unique coordination properties (e.g., metal-binding capabilities) compared to non-hydroxylated analogs.

- Data Limitations : The absence of spectral or crystallographic data for the hydrate form in the provided evidence precludes definitive conclusions about its physicochemical behavior. Further studies using techniques like X-ray diffraction or NMR are required.

Preparation Methods

Preparation Methods Analysis

Several methods have been developed for synthesizing 4-amino-6-hydroxy-2-methylpyrimidine hydrate, mainly involving cyclization of appropriate precursors under controlled conditions. The preparation methods can be categorized primarily into:

- Ammonolysis and cyclization of alkyl esters of amino-alkoxyacrylic acids

- Condensation of malonate derivatives with amidines

- Use of ion-exchange purification techniques

Method 1: Ammonia Pressure Reaction with Alkyl Esters (Patent US3313816A)

This classical method involves the following key steps:

- Starting Materials: Lower alkyl esters of β-amino-β-lower alkoxyacrylic acid (esters with ≤5 carbon atoms in alkyl group).

- Procedure:

- The ester solution is subjected to ammonia gas under pressure (approx. 10 kg/cm²) at elevated temperature (~65°C) for several hours (e.g., 4 hours).

- After ammonia removal, formamide and an alkali metal lower alkoxide (e.g., sodium ethoxide) are added, and the mixture is refluxed for another 4 hours.

- Crystals of 4-amino-6-hydroxypyrimidine are formed upon addition of water.

- The product is converted to its mineral acid salt (e.g., hydrochloride) and purified using anion and cation exchange resins.

- Finally, free 4-amino-6-hydroxypyrimidine is recovered by elution with aqueous ammonia.

- Use of anion exchanger (OH-type) to sorb alkali metal salt of the compound.

- Elution with mineral acid (HCl, H2SO4, or H3PO4) to obtain acid salt.

- Further purification by cation exchanger in hydrogen form, eluted with ammonia solution to get free base.

Reaction Conditions Summary:

| Step | Conditions | Duration | Notes |

|---|---|---|---|

| Ammonia pressure reaction | 65°C, 10 kg/cm² NH3 pressure | 4 hours | Closed pressure vessel |

| Reflux with formamide & alkoxide | Boiling under reflux | 4 hours | Sodium ethoxide commonly used |

| Crystallization & purification | pH adjustment, ion exchange | Variable | Acid salt formation & recovery |

This method is industrially viable and yields high purity product but requires handling of pressurized ammonia and careful purification.

Method 2: Synthesis via Dimethyl Malonate and Acetamidine Hydrochloride (Patent CN102399196A)

A more recent and environmentally friendly synthetic route involves:

- Starting Materials: Sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol.

- Procedure:

- Under ice bath conditions, sodium methoxide is added to methanol.

- Dimethyl malonate and acetamidine hydrochloride are added slowly.

- The mixture is warmed to 18–25°C and reacted for 3–5 hours, forming a creamy white solution.

- Methanol is removed under reduced pressure.

- Water is added to dissolve solids, and pH is adjusted to 1–2 with hydrochloric acid.

- Crystallization is induced at 0°C for 3–5 hours.

- The solid product is filtered, washed with cold methanol and water, and dried to yield 4-amino-6-hydroxy-2-methylpyrimidine as a white solid.

- Uses triphosgene instead of highly toxic reagents like POCl3 or phosgene, improving safety and environmental impact.

- Simple synthesis process suitable for industrial scale.

- High yields reported (86–87%) with good purity.

Typical Reaction Scale and Yields:

| Scale (L) | Sodium Methoxide (g) | Dimethyl Malonate (g) | Acetamidine HCl (g) | Yield (%) | Product Amount (g) |

|---|---|---|---|---|---|

| 3 L | 108.2 | 105.6 | 113.4 | 87 | 86 |

| 10 L | 608.8 | 330 | 472.5 | 86 | 250 |

Method 3: Ion Exchange Purification and Salt Formation

The product from either method is often converted into mineral acid salts (hydrochloride, sulfate, or phosphate) to improve stability and facilitate purification. Ion exchange resins are used:

- Anion Exchange: To capture the alkali metal salt form of the compound.

- Cation Exchange: To convert acid salts to free base by elution with ammonia solution.

This step enhances purity and is critical for pharmaceutical-grade material preparation.

Comparative Summary of Preparation Methods

| Feature | Method 1: Ammonia Pressure (US3313816A) | Method 2: Malonate & Acetamidine (CN102399196A) |

|---|---|---|

| Starting Materials | Alkyl esters of β-amino-alkoxyacrylic acid | Sodium methoxide, dimethyl malonate, acetamidine HCl |

| Reaction Conditions | Elevated temp, high pressure NH3 | Ice bath to room temp, atmospheric pressure |

| Purification | Ion exchange resins, acid/base treatment | pH adjustment, crystallization, washing |

| Environmental Impact | Uses ammonia gas under pressure | Avoids toxic POCl3/phosgene, uses triphosgene |

| Yield | High, variable depending on scale | 86–87% |

| Industrial Suitability | Established, requires pressure equipment | Simple, scalable, safer |

Research Findings and Notes

- The ammonia pressure method is well-documented and offers a robust route but requires careful handling of pressurized ammonia and multiple purification steps.

- The dimethyl malonate method offers a greener alternative with comparable yields and simpler operation, making it attractive for industrial production.

- Ion exchange purification is crucial in both methods to achieve high purity this compound suitable for pharmaceutical applications.

- The compound’s high melting point (>300°C) indicates good thermal stability, beneficial for storage and handling.

Q & A

Q. What are the optimal synthetic routes for 4-Amino-6-hydroxy-2-Methylpyrimidine Hydrate, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Step 1: Start with a pyrimidine precursor such as 2-methylpyrimidine derivatives. Adjust substituents via nucleophilic substitution or condensation reactions (e.g., introducing amino and hydroxyl groups through controlled amination and hydrolysis steps) .

- Step 2: Optimize reaction parameters:

- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.

- pH: Use mildly acidic conditions (pH 5–6) to stabilize the hydrate form and prevent decomposition.

- Time: Monitor reaction progress via TLC or HPLC to terminate at peak yield (typically 12–24 hours).

- Step 3: Purify via recrystallization in ethanol/water mixtures to enhance purity (>98%) .

- Validation: Confirm structure and purity using , , and mass spectrometry .

Q. What analytical methods are recommended for quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30 v/v). Detect at 254 nm for optimal UV absorption .

- LC-MS: Employ electrospray ionization (ESI) in positive ion mode to distinguish the compound from interferents (e.g., matrix effects in biological samples) .

- Mitigating Interferences: Pre-treat samples with solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges .

Q. How does pH affect the solubility and stability of this compound in aqueous solutions?

Methodological Answer:

- Solubility: The compound exhibits maximal solubility in alkaline conditions (pH 8–10) due to deprotonation of the hydroxyl group. Solubility drops below pH 6 .

- Stability:

- Acidic pH (pH <5): Rapid degradation via hydrolysis of the pyrimidine ring.

- Neutral/Alkaline pH (pH 7–10): Stable for >72 hours at 4°C.

- Recommendation: Store solutions in pH 8 buffer (e.g., Tris-HCl) and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve ambiguities in the tautomeric forms of this compound?

Methodological Answer:

- 2D NMR (): Map hydrogen bonding and tautomeric equilibria (e.g., lactam-lactim tautomerism) by correlating and shifts .

- X-ray Crystallography: Resolve crystal structures to confirm dominant tautomers and hydration patterns. For example, the hydrate form often stabilizes the lactam tautomer .

- Computational DFT: Calculate tautomer energy differences using B3LYP/6-311+G(d,p) to predict equilibrium populations .

Q. What computational modeling approaches predict hydration stability and hydrogen-bonding networks in this compound?

Methodological Answer:

- Molecular Dynamics (MD): Simulate water interactions using AMBER or CHARMM force fields to map hydrogen-bond lifetimes and hydration shells .

- Periodic DFT: Model crystal structures with VASP or Quantum ESPRESSO to assess thermodynamic stability of hydrate vs. anhydrous forms .

- Validation: Cross-validate with experimental IR and Raman spectra to confirm predicted vibrational modes .

Q. What strategies address discrepancies between theoretical and experimental reactivity data in nucleophilic substitution reactions?

Methodological Answer:

- Step 1: Re-examine reaction mechanisms using kinetic isotope effects (KIE) or Hammett plots to identify rate-limiting steps .

- Step 2: Optimize leaving group activation (e.g., replace chloride with tosylate) to enhance experimental yields .

- Step 3: Apply in situ to track intermediate formation and reconcile computational transition state models .

Q. How do isotopic labeling studies (15N,2H^{15} \text{N}, ^{2} \text{H}15N,2H) elucidate metabolic pathways in in vitro models?

Methodological Answer:

- Labeling Protocol: Synthesize -labeled compound via amination with .

- Tracing Metabolism: Incubate with hepatocytes and analyze metabolites using LC-HRMS. Key pathways include:

- Oxidation: Hydroxylation at the 2-methyl group.

- Conjugation: Glucuronidation of the hydroxyl moiety.

- Data Interpretation: Use mass defect filtering to distinguish labeled metabolites from background noise .

Q. What parameters ensure reproducible crystallization, and how do solvent systems influence crystal morphology?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for nucleation, followed by anti-solvent (ethanol) diffusion .

- Critical Parameters:

- Supersaturation: Maintain 60–70% solvent saturation to avoid amorphous precipitates.

- Temperature Gradient: Cool from 50°C to 4°C at 0.5°C/hour for single-crystal growth.

- Morphology Control: Add 1–2% polyethylene glycol (PEG-4000) to promote needle-like crystals suitable for XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.